molecular formula C7H14O3S B2568904 2-(Cyclopentanesulfonyl)ethan-1-ol CAS No. 1892507-05-9

2-(Cyclopentanesulfonyl)ethan-1-ol

Cat. No.: B2568904
CAS No.: 1892507-05-9
M. Wt: 178.25
InChI Key: TZAGDDWXIOZQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentanesulfonyl)ethan-1-ol (CAS: 1892507-05-9) is an organosulfur compound featuring a cyclopentane ring linked to a sulfonyl group (-SO₂-) and an ethanol moiety. The sulfonyl group enhances polarity and stability, while the hydroxyl (-OH) group enables hydrogen bonding and further derivatization.

Properties

IUPAC Name

2-cyclopentylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c8-5-6-11(9,10)7-3-1-2-4-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGDDWXIOZQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentanesulfonyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanesulfonyl chloride with ethanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentanesulfonyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopentanesulfonyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentanesulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one
  • Structure: Cyclopentyl group, phenylsulfonyl, ethanone (ketone).
  • Key Differences : Replaces the hydroxyl group with a ketone and substitutes cyclopentanesulfonyl with phenylsulfonyl.
  • Synthesis : Prepared via reaction of 2-bromo-1-cyclopentylethan-1-one with benzene sulfinic acid (68.4% yield).
  • Properties : White solid, mp 69–70°C, higher thermal stability due to aromatic sulfonyl group .
1-Cyclohexyl-2-(phenylthio)ethan-1-one
  • Structure: Cyclohexyl group, phenylthio (sulfide), ethanone.
  • Key Differences : Sulfide (-S-) instead of sulfonyl (-SO₂-), cyclohexyl instead of cyclopentyl.
  • Synthesis: Reaction of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield).
  • Properties : Colorless liquid, lower polarity due to sulfide group .
2-(Ethylmethylamino)ethanol
  • Structure: Ethylmethylamino group, ethanol.
  • Key Differences: Amino (-N-) replaces sulfonyl; smaller alkyl substituents.
  • Applications : Used in surfactants or drug synthesis (e.g., hydroxychloroquine derivatives) .
YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol)
  • Structure: Benzyloxy-substituted aromatic ring, aminoethoxy chain, ethanol.
  • Key Differences: Complex aromatic and aminoethyl groups vs. sulfonyl-cyclopentane.
  • Synthesis: Reductive amination of 3,4-bis(benzyloxy)benzaldehyde with 2-(2-aminoethoxy)ethanol (39.1% yield).
  • Applications: Potential pharmaceutical intermediate due to aminoethanol backbone .
Hydroxychloroquine (HCQ)
  • Structure: Quinoline ring, aminoalkyl chain, ethanol.
  • Key Differences: Larger heterocyclic framework with chloroquinoline.
  • Synthesis: C-N bond formation between 4,7-dichloroquinoline and aminoethanol derivatives.
  • Applications: Antimalarial/antiviral drug; highlights ethanol’s role in bioactive molecules .

Sulfonyl vs. Sulfide Derivatives

  • Polarity : Sulfonyl groups (e.g., 2-(Cyclopentanesulfonyl)ethan-1-ol) exhibit higher polarity and melting points than sulfide analogs (e.g., 1-Cyclohexyl-2-(phenylthio)ethan-1-one).
  • Reactivity : Sulfonyl groups act as electron-withdrawing directing groups in catalysis, whereas sulfides are prone to oxidation .

Data Table: Comparative Analysis

Compound Name Key Functional Groups Physical State Yield (%) Applications
This compound Cyclopentanesulfonyl, ethanol Solid* N/A Synthetic intermediate, catalysis
1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one Phenylsulfonyl, ethanone White solid 68.4 Catalysis, directing group
1-Cyclohexyl-2-(phenylthio)ethan-1-one Phenylthio, ethanone Colorless liquid 52.4 Organic synthesis
YTK-A76 Benzyloxy, aminoethoxy, ethanol White solid 39.1 Pharmaceutical intermediate
Hydroxychloroquine (HCQ) Quinoline, aminoalkyl, ethanol Solid N/A Antimalarial/antiviral drug
2-(Ethylmethylamino)ethanol Ethylmethylamino, ethanol Liquid N/A Surfactants, drug synthesis

*Assumed based on structural similarity to sulfonyl-containing solids in .

Research Findings and Insights

Synthetic Yields : Sulfonyl derivatives (e.g., 68.4% in ) generally achieve higher yields than thioethers (52.4%) or complex amines (39.1%), likely due to stabilized intermediates .

Polarity and Stability : Sulfonyl groups enhance thermal stability and solubility in polar solvents, making them preferable in catalysis. In contrast, sulfides are more lipophilic .

Pharmaceutical Relevance: Ethanol moieties in HCQ and YTK-A76 highlight their role in drug design, whereas sulfonyl ethanols may serve as precursors or directing groups .

Biological Activity

2-(Cyclopentanesulfonyl)ethan-1-ol, with the chemical formula C7H14O2S, is a sulfonyl-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C7H14O2S
  • Molecular Weight : 174.25 g/mol
  • CAS Number : 1892507-05-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group in the compound facilitates strong interactions with amino acid residues in proteins, potentially leading to the inhibition or modulation of enzymatic activities. This interaction is critical in various signaling pathways, influencing cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have highlighted the compound's anticancer properties. It has shown promise in inhibiting the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in breast and colon cancer cells
Enzyme InhibitionModulates activity of specific enzymes involved in signal transduction

Case Study: Anticancer Activity

In a study published by Tesei et al. (2019), this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable mechanism involving apoptosis induction through caspase activation. This study underscores the potential of this compound as a lead candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, apoptosis induction
2-(Cyclohexanesulfonyl)ethan-1-olModerateNoUnknown
2-(Phenylsulfonyl)ethan-1-olYesModerateEnzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.